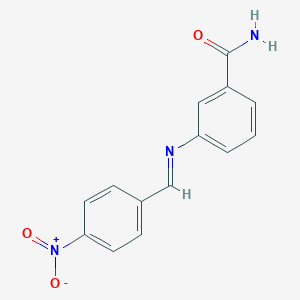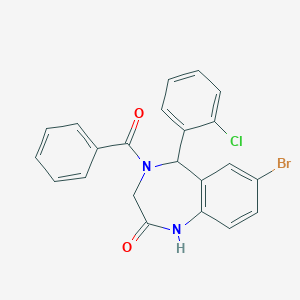
4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring, a methoxyphenyl group, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the intermediate. This intermediate is then reacted with phenyl isothiocyanate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or aminated derivatives.
科学研究应用
4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The compound’s thioxo group may play a role in its biological activity by forming covalent bonds with target proteins, thereby modulating their function .
相似化合物的比较
Similar Compounds
4-Methoxyphenyl derivatives: Compounds like 4-methoxyphenylpiperazine and 4-methoxyphenylamine share structural similarities and exhibit similar biological activities.
Phenyl derivatives: Compounds such as phenylpyridine and phenylthiazole also share structural features and are used in similar applications.
Uniqueness
4-(4-Methoxy-phenyl)-6-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile is unique due to its combination of a methoxyphenyl group, a phenyl group, and a thioxo group within a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
属性
CAS 编号 |
78564-17-7 |
|---|---|
分子式 |
C19H14N2OS |
分子量 |
318.4 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C19H14N2OS/c1-22-15-9-7-13(8-10-15)16-11-18(14-5-3-2-4-6-14)21-19(23)17(16)12-20/h2-11H,1H3,(H,21,23) |
InChI 键 |
AETDFPIPBBHCQI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N |
手性 SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)S)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(C(=S)NC(=C2)C3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B420564.png)
![6'-chloro-8'-methoxy-10-methyl-9,10-dihydrospiro[acridine-9,2'-(2'H)-chromene]](/img/structure/B420566.png)

![1-[7-(diethylamino)-2-imino-2H-chromen-3-yl]ethanone {4-nitrophenyl}hydrazone](/img/structure/B420568.png)
![N'-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE](/img/structure/B420569.png)
![3a,8a-Dihydroxy-1,3-dimethyl-1,3,3a,8a-tetrahydroindeno[1,2-d]imidazole-2,8-dione](/img/structure/B420570.png)

![2-({7-[2-(diethylamino)ethoxy]-9H-fluoren-2-yl}oxy)-N,N-diethylethanamine](/img/structure/B420573.png)

![2-butyl-N'-[3-(2-furyl)acryloyl]-2-hydroxy-N'-phenylhexanohydrazide](/img/structure/B420578.png)

![4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-3-METHOXYPHENYL 3-BROMOBENZOATE](/img/structure/B420586.png)

